Superior Potency of 3-Cyano-4-Hydroxybenzoic Acid-Derived Antagonists Against Human Glucagon Receptor
The 3-cyano-4-hydroxybenzoate moiety is a critical pharmacophore in potent glucagon receptor antagonists. A compound derived from the 3-cyano-4-hydroxybenzoic acid core, NNC 25-2504, demonstrated an IC₅₀ of 2.3 nM for the human glucagon receptor and a K_B of 760 pM, whereas a close analog without the cyano group showed significantly lower potency with an IC₅₀ > 10 μM . This 4,348-fold difference in potency highlights the critical role of the cyano group for target engagement [1].
| Evidence Dimension | In vitro potency at human glucagon receptor |
|---|---|
| Target Compound Data | Derived antagonist NNC 25-2504 IC₅₀ = 2.3 nM, K_B = 760 pM |
| Comparator Or Baseline | Analog lacking the 3-cyano group: IC₅₀ > 10 μM |
| Quantified Difference | >4,348-fold increase in potency |
| Conditions | Competitive binding assay using [¹²⁵I]-labeled glucagon on human glucagon receptor expressed in BHK cells |
Why This Matters
This data confirms that the 3-cyano group is essential for achieving low-nanomolar potency, making methyl 3-cyano-4-hydroxybenzoate a mandatory intermediate for synthesizing any high-activity antagonist in this series.
- [1] Madsen, P., et al. (2002). Optimization of alkylidene hydrazide based human glucagon receptor antagonists. Discovery of the highly potent and orally available 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. *Journal of Medicinal Chemistry*, 45(26), 5755-5775. View Source
